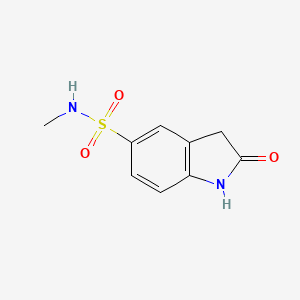

N-methyl-2-oxoindoline-5-sulfonamide

Description

N-methyl-2-oxoindoline-5-sulfonamide (CAS 199328-55-7) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃S and a molecular weight of 226.25 g/mol . Its structure consists of a 2-oxoindoline core substituted with a sulfonamide group at the 5-position, where the sulfonamide nitrogen is methylated.

Properties

Molecular Formula |

C9H10N2O3S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(13,14)7-2-3-8-6(4-7)5-9(12)11-8/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

XFOSBARPNHJHHD-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

N-methyl-2-oxoindoline-5-sulfonamide, an oxindole sulfonamide derivative, is investigated for its applications, particularly as an anticancer agent. Research highlights its role in inhibiting kinases, enzymes crucial in cellular signaling pathways, making it a potential target for cancer treatment .

Oxindole Sulfonamide Derivatives as Anticancer Agents

- BTK Inhibition and Selective Cytotoxicity: Oxindole sulfonamide derivatives, including this compound, are explored as inhibitors of Bruton's tyrosine kinase (BTK), a regulator of apoptosis in B cells . Specifically, 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide analogues have been synthesized via Knoevenagel condensation and assessed for selective cytotoxicity against cancer cell lines with overactive BTK .

- Selective Cytotoxicity in BTK-High Cancer Cells: Research indicates that specific compounds like PID-4, PID-6, and PID-19 exhibit high selectivity against BTK-high RAMOS cells, with minimal cytotoxicity in ITK/BTK-null cancer cell lines, ITK-positive cancer cell lines, and nonmalignant cells . This highlights the specificity of these compounds towards BTK-high cancer cells while sparing non-malignant cells .

Indole Derivatives as Anticancer Agents

- Multifaceted Therapeutic Applications: Indole derivatives, a category to which this compound belongs, have multifaceted therapeutic applications in modern drug discovery . Compound 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies in a xenograft model of MHCC-97H cells showed that 4 significantly inhibited tumor growth by 75.4% without causing notable toxicity, suggesting it as a dual-targeted anticancer agent for drug-resistant tumors .

- EGFR and BRAFV600E Inhibition: Compound 15 was notable for its potent activity, exhibiting superior EGFR inhibition with an IC50 value of 32 nM compared to erlotinib (IC50 = 80 nM) . Additionally, compound 15 demonstrated potent BRAFV600E inhibitory activity, with an IC50 value of 45 nM, alongside significant antiproliferative activity against cancer cell lines, showing a GI50 value of 35 nM . This compound also displayed cytotoxicity against the LOX-IMVI melanoma cell line, with an IC50 of 1.02 μM, and exhibited strong antioxidant activity .

- Anticancer Activity Across Multiple Cancer Cell Lines: Compound 17 displayed the most significant anticancer activity across multiple cancer cell lines, achieving 78.76% growth inhibition in leukemia cells at a concentration of 10 μM, significantly outperforming the standard reference drug imatinib (9% inhibition) . The study confirmed the cytotoxic activity of 17 in nine cancer cell line panels, including leukemia, breast, and colon cancers . Molecular docking studies revealed that 17 strongly interacts with the active site of the EGFR tyrosine kinase, forming hydrogen bonds with key residues such as Met793, enhancing its inhibitory effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-methyl-2-oxoindoline-5-sulfonamide and its analogs:

Structural and Functional Insights

Sulfonamide Substitution

- N-methyl vs. N,N-dimethyl: The methylation state of the sulfonamide nitrogen impacts lipophilicity and hydrogen-bonding capacity.

- Bulky substituents : SU11274 incorporates a 3-chlorophenyl group and a pyrrole-piperazine moiety, which enhance binding to MET kinase’s hydrophobic pocket .

Core Modifications

- Dihydro-2H-pyran (PID-10) : The pyran ring in PID-10 introduces rigidity and may improve metabolic stability compared to the parent compound .

Q & A

Q. What are the common synthetic routes for N-methyl-2-oxoindoline-5-sulfonamide, and how can purity be optimized?

Methodological Answer:

- The compound is typically synthesized via sulfonylation of 5-aminoindoline derivatives using sulfonyl chlorides. For example, coupling 5-amino-2-oxoindoline with methylsulfonamide derivatives under anhydrous conditions (e.g., DMF as solvent, base like triethylamine) yields the target compound.

- Purity optimization involves chromatographic techniques (e.g., silica gel chromatography) and recrystallization using polar aprotic solvents. Advanced purification via preparative HPLC with a C18 column and acetonitrile/water gradients ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with sulfonamide protons resonating at δ 7.5–8.5 ppm and methyl groups at δ 2.8–3.2 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode verifies molecular weight (e.g., m/z 307.08 for CHNOS).

- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity .

Q. What mechanistic insights exist regarding its role in inhibiting Met kinase signaling?

Methodological Answer:

- The compound acts as a competitive ATP-binding site inhibitor of Met kinase. Experimental validation involves:

- Kinase Assays : Measuring IC values using recombinant Met kinase and ATP analogs (e.g., ADP-Glo™).

- Western Blotting : Confirming downstream signaling inhibition (e.g., reduced phosphorylation of ERK or PI3K/Akt pathways in cancer cell lines) .

Advanced Research Questions

Q. How can researchers optimize the inhibitory potency of this compound against resistant Met kinase mutants?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the pyrrole or sulfonamide moieties to enhance binding affinity. For example, halogenation at the indoline ring improves hydrophobic interactions.

- Computational Modeling : Density-functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict binding energies and guide synthetic modifications .

Q. What strategies address contradictory data in pharmacological studies (e.g., variable IC50_{50}50 across cell lines)?

Methodological Answer:

- Standardized Assay Conditions : Control variables like ATP concentration (e.g., 10 µM ATP in kinase assays) and cell passage number.

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited Met-null cell lines to confirm target specificity .

Q. How to design experiments to evaluate selectivity over other tyrosine kinases (e.g., EGFR, VEGFR)?

Methodological Answer:

Q. What methodologies assess in vivo toxicity and pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.